N-cyclohexyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzamide
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Overview
Description
N-cyclohexyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzamide typically involves multiple steps. One common method includes the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by acylation with acyl chlorides . The reaction conditions often require an alkaline medium and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation may lead to the formation of a nitroso compound.
Scientific Research Applications
N-cyclohexyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, which can disrupt cellular processes in microbes and cancer cells. The compound may also interact with DNA, leading to the inhibition of cell replication and growth .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Known for its antimicrobial properties.
1,2,4-Triazole derivatives: Widely studied for their biological activities, including antifungal and anticancer effects.
Uniqueness
N-cyclohexyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzamide stands out due to its unique combination of a triazole ring with a nitrobenzamide moiety, which may enhance its biological activity and specificity .
Properties
Molecular Formula |
C22H23N5O3S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzamide |
InChI |
InChI=1S/C22H23N5O3S/c1-15-24-25-22(26(15)17-10-6-3-7-11-17)31-20-13-12-18(27(29)30)14-19(20)21(28)23-16-8-4-2-5-9-16/h3,6-7,10-14,16H,2,4-5,8-9H2,1H3,(H,23,28) |
InChI Key |
VBJSHJIEWCCCLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)NC4CCCCC4 |
Origin of Product |
United States |
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